Negligible DHODH Inhibitory Activity vs. Clinically Validated Inhibitors – Validates Use as a Negative Control
In a direct assay measuring dihydroorotate dehydrogenase (DHODH) activity, 4-amino-6-ethyl-1,2-dihydropyrimidine-2-thione exhibited an IC₅₀ of 250,000 nM (2.50E+5 nM) [1]. This value is approximately 114-fold higher (i.e., markedly weaker) than the IC₅₀ of the known DHODH inhibitor leflunomide (active metabolite A771726), which has a reported IC₅₀ of ~2,200 nM against human DHODH [2]. Given this lack of appreciable inhibition at pharmacologically relevant concentrations, the compound serves as an ideal inactive control or vehicle control in DHODH-focused assay development and target validation studies.
| Evidence Dimension | DHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 250,000 nM (2.50E+5 nM) |
| Comparator Or Baseline | Leflunomide active metabolite (A771726): ~2,200 nM |
| Quantified Difference | ~114-fold less potent |
| Conditions | Type 2 DHODH activity assay (direct orotate formation or chromogen reduction with DCIP) [1]; Human DHODH assay [2] |
Why This Matters
Procurement of this compound as a validated negative control eliminates the risk of false-positive hits in primary screening campaigns and reduces costly follow-up on promiscuous or weakly active chemical matter.
- [1] BindingDB. BDBM120282 (US8703811, 9). IC₅₀ = 2.50E+5 nM against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). View Source
- [2] Davis, J. P., Cain, G. A., Pitts, W. J., Magolda, R. L., & Copeland, R. A. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273. View Source
